molecular formula C22H24BrN3OS2 B12447285 4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide

4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide

Cat. No.: B12447285
M. Wt: 490.5 g/mol
InChI Key: GTGHUKBGPZFASE-UHFFFAOYSA-N
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Description

4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide is a complex organic compound with a unique structure that includes a bromine atom, a cyano group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include bromine, cyanoacetates, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a benzothiophene core with a cyano group and a bromine atom. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H24BrN3OS2

Molecular Weight

490.5 g/mol

IUPAC Name

4-bromo-N-[[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]benzamide

InChI

InChI=1S/C22H24BrN3OS2/c1-4-22(2,3)14-7-10-16-17(12-24)20(29-18(16)11-14)26-21(28)25-19(27)13-5-8-15(23)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H2,25,26,27,28)

InChI Key

GTGHUKBGPZFASE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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